molecular formula C22H20N6O2 B2954636 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione CAS No. 921857-24-1

5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione

Cat. No. B2954636
CAS RN: 921857-24-1
M. Wt: 400.442
InChI Key: KYEVJDAHCHMNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-3-phenyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Triazolopurines have shown promise as anti-breast cancer agents . They work by inhibiting dual PARP-1 and EGFR targets, which are crucial in cancer cell proliferation and survival . For instance, certain derivatives have demonstrated significant cytotoxic activities against MDA-MB-231 breast cancer cells, surpassing the efficacy of known drugs like Erlotinib . These compounds induce apoptosis and arrest the cell cycle, highlighting their potential as therapeutic agents in oncology.

Antimicrobial Properties

The triazole core is a common feature in many antimicrobial drugs due to its ability to bind with various enzymes and receptors in biological systems . Triazolopurines, by extension, could be developed into new classes of antibacterial agents to combat multidrug-resistant pathogens, addressing a critical need in the field of infectious diseases .

Antiviral Applications

Compounds with a triazole moiety have been investigated for their potential antiviral activities. They can bind to HIV TAR RNA, which suggests that triazolopurines might be useful in the development of new antiviral drugs, particularly against HIV .

Antimalarial Activity

Derivatives of triazolopurines have been used as reactants for synthesizing inhibitors of dihydroorotate dehydrogenase, an enzyme essential for the pyrimidine biosynthesis pathway in malaria parasites . This indicates their potential application in creating antimalarial medications.

Enzyme Inhibition

The triazole ring can act as an enzyme inhibitor, which is valuable in designing drugs that target specific metabolic pathways. For example, triazolopurines could be tailored to inhibit enzymes involved in inflammatory processes or cancer cell metabolism .

Pharmacological Research

Due to their versatile biological activities, triazolopurines are excellent candidates for pharmacological research. They can be used to study various disease models, understand drug-receptor interactions, and develop new therapeutic strategies across a range of medical fields .

properties

IUPAC Name

1-methyl-8-phenyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-26-20-17(19(29)23-22(26)30)27(14-8-11-15-9-4-2-5-10-15)21-25-24-18(28(20)21)16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEVJDAHCHMNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=CC=C4)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 41751118

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